molecular formula C8H10FN B1336576 (R)-1-(3-fluorophenyl)ethanamine CAS No. 761390-58-3

(R)-1-(3-fluorophenyl)ethanamine

Cat. No.: B1336576
CAS No.: 761390-58-3
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
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Description

®-1-(3-Fluorophenyl)ethanamine is an organic compound with the molecular formula C8H10FN It is a chiral amine, where the ® configuration denotes the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-fluoroacetophenone using a chiral catalyst to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation or enzymatic reduction processes to achieve high enantiomeric purity. The reaction conditions usually involve controlled temperatures and pressures to optimize yield and selectivity.

Types of Reactions:

    Oxidation: ®-1-(3-Fluorophenyl)ethanamine can undergo oxidation to form the corresponding imine or nitrile.

    Reduction: It can be reduced further to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-1-(3-Fluorophenyl)ethanamine is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting neurological pathways.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways. This compound can modulate neurotransmitter levels, making it a candidate for neurological research.

Comparison with Similar Compounds

  • (S)-1-(3-Fluorophenyl)ethanamine
  • 1-(4-Fluorophenyl)ethanamine
  • 1-(2-Fluorophenyl)ethanamine

Comparison:

    ®-1-(3-Fluorophenyl)ethanamine: vs. The ® and (S) enantiomers have different spatial arrangements, leading to different biological activities and binding affinities.

    1-(3-Fluorophenyl)ethanamine: vs. The position of the fluorine atom on the phenyl ring affects the compound’s reactivity and interaction with molecular targets.

    1-(3-Fluorophenyl)ethanamine: vs. Similar to the above, the position of the fluorine atom influences the compound’s chemical properties and applications.

This detailed overview provides a comprehensive understanding of ®-1-(3-Fluorophenyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426809
Record name (R)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761390-58-3
Record name (R)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
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500 mg
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2.8 g
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reactant
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11 mL
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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